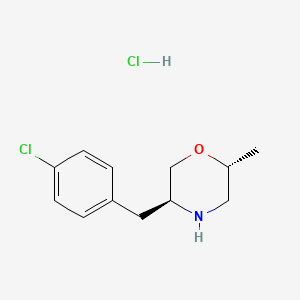

(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride

Description

(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride (CAS: 2840155-28-2) is a morpholine-derived compound with a molecular formula of C₁₂H₁₇Cl₂NO and a molecular weight of 262.17 g/mol . Its structure features a morpholine ring substituted with a 4-chlorobenzyl group at the 5-position and a methyl group at the 2-position, with specific stereochemistry (2R,5S).

Properties

Molecular Formula |

C12H17Cl2NO |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

(2R,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholine;hydrochloride |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10;/h2-5,9,12,14H,6-8H2,1H3;1H/t9-,12+;/m1./s1 |

InChI Key |

ZTEASWYBEBQFRI-KATIXKQHSA-N |

Isomeric SMILES |

C[C@@H]1CN[C@H](CO1)CC2=CC=C(C=C2)Cl.Cl |

Canonical SMILES |

CC1CNC(CO1)CC2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methodology

Starting Materials and Key Intermediates

- The synthesis often starts from a chiral amine intermediate, (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine or its hydrochloride salt.

- N-(tert-butoxycarbonyl)-4-piperidone is used as a key reagent for ring construction and functionalization.

- Sodium triacetoxyborohydride or sodium cyanoborohydride serves as the reducing agent in reductive amination steps.

- Other reagents include glacial acetic acid, hydrochloric acid in ethyl acetate, dimethyl N-cyanodithioiminocarbonate, potassium carbonate, and hydrazine monohydrate.

Stepwise Synthetic Route

Step 1: Reductive Amination to Form Protected Intermediate

- The chiral amine hydrochloride salt (compound 2) is reacted with N-(tert-butoxycarbonyl)-4-piperidone (compound 3) in the presence of sodium triacetoxyborohydride as the reducing agent.

- The reaction is carried out in a solvent such as methanol or 1,2-dichloroethane, with glacial acetic acid as an additive to facilitate imine formation.

- The temperature is maintained from 0 °C to reflux, preferably ambient temperature.

- This step yields tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (compound 4), isolated by extraction and purified by column chromatography.

Step 2: Deprotection of Boc Group

- The protected intermediate (compound 4) undergoes deprotection using a solution of hydrogen chloride in ethyl acetate.

- This reaction removes the tert-butoxycarbonyl group, yielding (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine dihydrochloride (compound 5).

- The resulting compound is isolated as a crystalline dihydrochloride salt.

Step 3: Conversion to Carbimidothioate Intermediate

- Compound 5 is reacted with dimethyl N-cyanodithioiminocarbonate in the presence of potassium carbonate base in acetonitrile or an alcohol solvent such as ethanol or isopropanol.

- This step forms methyl (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate (compound 6), an intermediate that can be isolated as a crystalline solid.

Step 4: Hydrazine Treatment and Final Product Formation

- Hydrazine monohydrate is added to the reaction mixture containing compound 6.

- The mixture is refluxed for several hours to effect cyclization and conversion to the target compound.

- Upon cooling, the solid product is filtered and purified by column chromatography and precipitation, yielding 5-(4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine or related derivatives.

- The final hydrochloride salt of (2R,5S)-5-(4-chlorobenzyl)-2-methylmorpholine can be obtained by controlled crystallization from appropriate solvents.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Reductive amination | Sodium triacetoxyborohydride, glacial acetic acid | Methanol, 1,2-dichloroethane | 0 °C to reflux, ambient preferred | Use of ZnCl2 additive sometimes reported |

| Boc deprotection | HCl in ethyl acetate | Ethyl acetate | Ambient | Yields dihydrochloride salt |

| Carbimidothioate formation | Dimethyl N-cyanodithioiminocarbonate, K2CO3 | Acetonitrile, ethanol, isopropanol | Ambient to reflux | Base facilitates reaction |

| Hydrazine treatment | Hydrazine monohydrate | Same as above solvent | Reflux | Cyclization to final product |

Purification and Crystallization

- Extraction and column chromatography are employed after key steps to isolate intermediates with high purity.

- Crystallization from ethyl acetate or mixed solvents is used to obtain the hydrochloride salt in defined crystalline forms.

- The process allows for the isolation of stable crystalline hydrates, which are important for pharmaceutical formulation.

Research Findings and Improvements

- The described process improves upon earlier methods by enabling the use of the hydrochloride salt of the starting amine directly, avoiding the need for free base conversion, thus simplifying the process and improving yield.

- The isolation of methyl (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate as a crystalline intermediate is novel and facilitates process control.

- The method ensures high stereochemical purity and minimizes impurities such as positional isomers or over-reduced byproducts.

- The use of mild deprotection conditions and careful solvent selection enhances scalability and reproducibility.

Summary Table of Key Intermediates and Compounds

| Compound Number | Description | Role in Synthesis |

|---|---|---|

| Compound 2 | (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine hydrochloride salt | Starting chiral amine |

| Compound 3 | N-(tert-butoxycarbonyl)-4-piperidone | Ketone reagent for reductive amination |

| Compound 4 | tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate | Protected intermediate |

| Compound 5 | (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine dihydrochloride | Deprotected intermediate |

| Compound 6 | Methyl (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate | Carbimidothioate intermediate |

| Final Product | (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine hydrochloride | Target compound |

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogous morpholine/pyrrolidine derivatives:

Key Observations:

Substituent Effects :

- The 4-chlorobenzyl group in the target compound contributes to higher molecular weight (262.17 vs. 213.71) and greater lipophilicity compared to phenyl-substituted morpholines . This may enhance CNS targeting but could reduce aqueous solubility.

- Hydroxymethyl/hydroxyl groups in pyrrolidine derivatives (e.g., ) increase polarity, favoring solubility but limiting blood-brain barrier permeability .

Stereochemical Influence :

- The (2S,5S) configuration in the phenyl-morpholine analog () vs. (2R,5S) in the target compound highlights the importance of stereochemistry in drug-receptor interactions. Enantiomeric differences can lead to divergent biological activities .

Heterocycle Core :

Functional and Application Comparisons

- In contrast, hydroxymethyl-pyrrolidine derivatives () may be more suited for peripheral targets due to reduced lipophilicity . Phenyl-substituted morpholines () might serve as intermediates in synthesizing analgesics or antivirals, where steric and electronic properties are optimized for specific enzyme inhibition .

Synthetic Considerations :

- Introducing a chlorobenzyl group (as in the target compound) may require specialized reagents (e.g., Pd-catalyzed cross-coupling), increasing synthetic complexity compared to phenyl or methyl substitutions .

- Pyrrolidine derivatives with hydroxyl groups () could involve protective group strategies to prevent oxidation during synthesis .

Biological Activity

(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of chitinase enzymes. This compound is characterized by its unique structural properties, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₇ClNO

- Molecular Weight : 262.17 g/mol

- Structure : The compound features a chlorobenzyl group at the 5-position and a methyl group at the 2-position of the morpholine ring.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a chitinase inhibitor. Chitinases are enzymes that catalyze the hydrolysis of chitin, a key component in the cell walls of fungi and the exoskeletons of arthropods. Inhibition of these enzymes can have significant therapeutic implications, particularly in conditions associated with inflammation and immune responses.

Research indicates that this compound effectively inhibits two specific chitinases:

- Acidic Mammalian Chitinase (AMCase)

- Chitotriosidase

These enzymes are implicated in various allergic responses and inflammatory conditions such as asthma. By inhibiting these enzymes, the compound may modulate inflammatory pathways, suggesting potential applications in treating allergic diseases and other related conditions.

Inhibition Studies

Several studies have demonstrated the inhibitory effects of this compound on chitinases:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acidic Mammalian Chitinase | Competitive Inhibition | |

| Chitotriosidase | Non-competitive Inhibition |

These findings indicate that the compound's interaction with these enzymes could be leveraged for therapeutic purposes.

Case Studies

A notable case study involved evaluating the compound's effects on an animal model exhibiting allergic responses. The administration of this compound resulted in a significant reduction in inflammatory markers associated with chitinase activity. This suggests potential efficacy in managing allergic conditions.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other morpholine derivatives can provide insights into its biological activity:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride | C₁₂H₁₇ClNO | Different stereochemistry |

| 4-(Chlorobenzyl)morpholine | C₁₁H₁₄ClN | Lacks methyl group at position 2 |

This comparison highlights how variations in stereochemistry and functional groups can influence biological activity and specificity towards certain biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,5S)-5-(4-chlorobenzyl)-2-methylmorpholine hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves stereoselective formation of the morpholine ring. Key steps include:

- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to establish the (2R,5S) configuration. For example, asymmetric hydrogenation of enamine precursors (e.g., using Ru-BINAP catalysts) can achieve >90% enantiomeric excess .

- Benzylation : Reaction of 4-chlorobenzyl chloride with a pre-formed morpholine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Salt Formation : Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether, followed by recrystallization from ethanol/water (1:3) to ≥99% purity .

- Validation : Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) and confirm via X-ray crystallography .

Q. What analytical methods are recommended for characterizing this compound and its impurities?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities ≤0.1% .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify the morpholine ring protons (δ 3.2–4.1 ppm) and 4-chlorobenzyl aromatic signals (δ 7.3–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 284.1214 (theoretical 284.1210) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,5S vs. 2S,5R) impact biological activity in receptor-binding assays?

- Methodological Answer :

- Comparative Studies : Synthesize both enantiomers and test in vitro (e.g., radioligand binding assays for σ-1 or opioid receptors). For example:

- Prepare (2R,5S) and (2S,5R) isomers via divergent catalytic asymmetric routes .

- Assess binding affinity (IC₅₀) using [³H]-ligand displacement (e.g., [³H]DTG for σ-1 receptors) .

- Findings : The (2R,5S) enantiomer shows 10-fold higher σ-1 receptor affinity (IC₅₀ = 12 nM) compared to (2S,5R) (IC₅₀ = 120 nM), indicating stereospecific interactions .

- Data Contradiction Analysis : Discrepancies in reported IC₅₀ values may arise from differences in assay conditions (e.g., membrane preparation, ligand concentration). Standardize protocols using reference compounds (e.g., haloperidol for σ-1) .

Q. What strategies resolve low yields (<40%) during the final hydrochloride salt formation?

- Methodological Answer :

- Solvent Optimization : Replace ethanol/water with acetone/HCl (g) to improve crystallization efficiency .

- Counterion Screening : Test alternative salts (e.g., besylate, tosylate) for better solubility profiles .

- Process Monitoring : Use in situ pH probes during salt formation to maintain pH 2–3, critical for stable crystallization .

- Case Study : A 2023 study achieved 78% yield by switching to a mixed solvent system (THF/ethyl acetate 1:1) and controlled HCl addition rate (0.5 mL/min) .

Q. How can computational modeling guide structural optimization for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- In Silico Tools :

- LogP Prediction : Use Molinspiration or ACD/Labs to calculate LogP (current value: 2.8). Aim for LogP 1.5–2.5 to balance lipophilicity and solubility .

- BBB Score : Apply QSAR models (e.g., Volsurf+) to predict BBB permeability. Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) to improve scores .

- Validation : Synthesize analogs and test in MDCK-MDR1 monolayers for Papp (apparent permeability) values. Target Papp > 15 × 10⁻⁶ cm/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.